molecular formula C14H9N5O3S B4125441 7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol

7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol

Cat. No.: B4125441
M. Wt: 327.32 g/mol
InChI Key: YCIAUNOMFAQXEH-UHFFFAOYSA-N
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Description

7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is a heterocyclic compound that belongs to the class of triazolobenzothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with nitriles under oxidative conditions. The reaction can be catalyzed by various oxidizing agents such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, the use of heterogeneous catalysts like CuO_x_-ZnO/Al_2_O_3-TiO_2 has been reported to improve yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions would be optimized to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 7-amino-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The triazole and pyridyl rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the specific arrangement of the triazole and benzothiazine rings make it a versatile compound for various applications.

Properties

IUPAC Name

7-nitro-2-pyridin-4-yl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O3S/c20-13-10-7-9(19(21)22)1-2-11(10)23-14-16-12(17-18(13)14)8-3-5-15-6-4-8/h1-7,13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIAUNOMFAQXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(N3C(=NC(=N3)C4=CC=NC=C4)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Reactant of Route 2
7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Reactant of Route 3
7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Reactant of Route 4
7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Reactant of Route 5
7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Reactant of Route 6
7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol

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